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Compound of Interest

Compound Name: Fadraciclib

Cat. No.: B1671856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fadraciclib (formerly

CYC065), a potent and selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and 9

(CDK9), in patient-derived xenograft (PDX) models. This document outlines detailed protocols

for key experiments, summarizes quantitative data, and provides visualizations of the relevant

signaling pathways and experimental workflows.

Introduction
Fadraciclib is a second-generation aminopurine inhibitor that targets CDK2 and CDK9, key

regulators of cell cycle progression and transcription.[1] By inhibiting CDK9, Fadraciclib
downregulates the transcription of key survival proteins, such as MCL1 and MYC, leading to

apoptosis in cancer cells.[2][3] Its inhibition of CDK2 can induce mitotic catastrophe in cancer

cells.[4] PDX models, which are generated by implanting patient tumor tissue into

immunodeficient mice, closely recapitulate the heterogeneity and molecular characteristics of

the original tumor, making them a valuable preclinical platform for evaluating novel cancer

therapeutics like Fadraciclib.[1][5][6]

Mechanism of Action of Fadraciclib
Fadraciclib exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9.
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CDK9 Inhibition: CDK9, as a component of the positive transcription elongation factor b (P-

TEFb), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a

critical step for transcriptional elongation. Inhibition of CDK9 by Fadraciclib leads to reduced

phosphorylation of RNA Pol II at Serine 2, resulting in the transcriptional repression of genes

with short half-lives, including the anti-apoptotic protein MCL1 and the oncogene MYC.[2][3]

[7]

CDK2 Inhibition: CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S

and S phases of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and, in some

contexts, anaphase catastrophe.[1][8]
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Caption: Fadraciclib's dual inhibition of CDK9 and CDK2.
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Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of Fadraciclib from

preclinical studies.

Table 1: In Vitro Potency of Fadraciclib

Target IC50 (nM) Reference

CDK2/cyclin A 5 [9]

CDK9/cyclin T1 26 [9]

CDK5/p25 21 [9]

CDK3/cyclin E1 29 [9]

Table 2: Anti-proliferative Activity of Fadraciclib in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference

Colo205 Colon Cancer

~13.3 (for seliciclib,

Fadraciclib is more

potent)

[9]

USC-ARK-2
Uterine Serous

Carcinoma
- [10]

AML Cell Lines
Acute Myeloid

Leukemia
Varies [11]

Table 3: In Vivo Efficacy of Fadraciclib in Xenograft Models
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Model Type Cancer Type
Dosing
Regimen

Tumor Growth
Inhibition (TGI)

Reference

Cell Line

Xenograft (EOL-

1)

Acute Myeloid

Leukemia

40 or 55 mg/kg,

oral gavage, qd x

5 for 2 weeks

95-97%

Cell Line

Xenograft (HL-

60)

Promyelocytic

Leukemia

Oral gavage, 5

days on/2 days

off for 2 cycles

Significant [7]

PDX
Colorectal

Cancer

25 mg/kg, oral

gavage, BID, 5

days/week for 2

weeks

Significant

Cell Line

Xenograft (USC-

ARK-2)

Uterine Serous

Carcinoma

22.5 mg/kg, daily

for 3 weeks
Significant [10]

Experimental Protocols
This section provides detailed protocols for establishing PDX models and for evaluating the

efficacy and mechanism of action of Fadraciclib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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